molecular formula C14H13BrN2O3 B5759694 N-(2-BROMOBENZYL)-N-(2-METHOXY-5-NITROPHENYL)AMINE CAS No. 5574-86-7

N-(2-BROMOBENZYL)-N-(2-METHOXY-5-NITROPHENYL)AMINE

Cat. No.: B5759694
CAS No.: 5574-86-7
M. Wt: 337.17 g/mol
InChI Key: SNKWVGARPFSCED-UHFFFAOYSA-N
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Description

N-(2-BROMOBENZYL)-N-(2-METHOXY-5-NITROPHENYL)AMINE is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of an amine group attached to an aromatic ring. The compound’s structure includes a bromobenzyl group and a methoxy-nitrophenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BROMOBENZYL)-N-(2-METHOXY-5-NITROPHENYL)AMINE typically involves the reaction of 2-bromobenzylamine with 2-methoxy-5-nitrobenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-BROMOBENZYL)-N-(2-METHOXY-5-NITROPHENYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and brominated derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving aromatic amines.

    Medicine: Potential use in drug development due to its unique chemical properties.

    Industry: Applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-BROMOBENZYL)-N-(2-METHOXY-5-NITROPHENYL)AMINE involves its interaction with specific molecular targets. The compound’s amine group can form hydrogen bonds with biological molecules, while the bromobenzyl and methoxy-nitrophenyl groups contribute to its binding affinity and specificity. The exact pathways and targets depend on the context of its use, such as in biological or chemical systems.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-BROMOBENZYL)-N-(2-METHOXY-4-NITROPHENYL)AMINE
  • N-(2-CHLOROBENZYL)-N-(2-METHOXY-5-NITROPHENYL)AMINE
  • N-(2-BROMOBENZYL)-N-(3-METHOXY-5-NITROPHENYL)AMINE

Uniqueness

N-(2-BROMOBENZYL)-N-(2-METHOXY-5-NITROPHENYL)AMINE is unique due to the specific positioning of the bromine, methoxy, and nitro groups on the aromatic rings

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-2-methoxy-5-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O3/c1-20-14-7-6-11(17(18)19)8-13(14)16-9-10-4-2-3-5-12(10)15/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKWVGARPFSCED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NCC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356963
Record name N-[(2-BROMOPHENYL)METHYL]-2-METHOXY-5-NITRO-ANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5574-86-7
Record name N-[(2-BROMOPHENYL)METHYL]-2-METHOXY-5-NITRO-ANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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